N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide
Description
This compound features a 5,6-dimethoxy-substituted dihydroindenyl moiety linked via an acetamide group to a 3-oxo-5,6,7,8-tetrahydrocinnolinyl ring. The 5,6-dimethoxy groups are electron-donating, influencing electronic properties and hydrogen-bonding capacity. The cinnolinyl group, a bicyclic structure with a ketone at position 3, may participate in π-π stacking or polar interactions in biological targets.
Properties
Molecular Formula |
C21H25N3O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-9-13-7-8-17(15(13)11-19(18)28-2)22-20(25)12-24-21(26)10-14-5-3-4-6-16(14)23-24/h9-11,17H,3-8,12H2,1-2H3,(H,22,25) |
InChI Key |
MEGOGVCQGLWBOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CN3C(=O)C=C4CCCCC4=N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from a suitable aromatic precursor, such as 1,2-dimethoxybenzene. This may involve Friedel-Crafts alkylation followed by cyclization.
Synthesis of the Cinnoline Derivative: The cinnoline ring can be constructed via the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Coupling Reaction: The final step involves coupling the indene and cinnoline derivatives through an acetamide linkage. This can be achieved using reagents like acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indene moiety.
Reduction: Reduction reactions could target the carbonyl group in the cinnoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, compounds with similar structural features have shown significant growth inhibition percentages in cancer models .
2. Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease. The compound's ability to interact with neurotransmitter systems could provide therapeutic avenues for cognitive decline .
Biological Research Applications
1. Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Interaction studies can reveal how this compound binds to specific receptors or enzymes involved in disease pathways.
2. Structure–Activity Relationship (SAR) Studies
The compound's unique structural features allow for extensive SAR studies to identify which modifications enhance biological activity. By comparing it with structurally similar compounds (e.g., 5,6-Dimethoxyindene and Tetrahydrocinnoline derivatives), researchers can optimize the compound for better efficacy and reduced toxicity.
Synthetic Chemistry Applications
1. Synthesis Pathways
The synthesis of this compound typically involves multiple steps that can be optimized for yield and purity. Understanding these pathways is essential for scaling up production for research or clinical use.
2. Development of Analogues
The structural framework of this compound provides a scaffold for developing analogues with varied biological activities. By modifying functional groups or substituents on the indene or cinnoline moieties, researchers can create new compounds that may exhibit enhanced pharmacological profiles .
Mechanism of Action
The mechanism of action of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic pathways, depending on the target.
Comparison with Similar Compounds
Core Structural Differences
The following table highlights key structural variations between the target compound and analogs identified in the evidence:
Substituent Effects on Properties
- Methoxy vs. Fluoro Groups : The target compound’s 5,6-dimethoxy groups increase lipophilicity compared to the electronegative 3,4-difluorophenyl group in the analog from . Methoxy groups may engage in hydrogen bonding as acceptors, whereas fluorine acts as a weak H-bond acceptor but enhances metabolic stability .
- Cinnolinyl vs. Thiophen/Indole Cores: The cinnolinyl ring’s ketone (3-oxo) offers a polar site for interactions, absent in the thiophen () or indole () analogs. The cyclohepta[b]thiophen’s sulfur atom may reduce aqueous solubility compared to nitrogen-rich cinnolinyl or indole systems .
Hydrogen-Bonding and Crystal Packing
highlights the importance of hydrogen-bonding patterns in molecular aggregation. The target compound’s methoxy and ketone groups could form distinct H-bonding networks compared to the fluorophenyl () or cyano () analogs. For instance, the 3-oxo group in cinnolinyl may act as a strong H-bond acceptor, while methoxy groups serve as moderate donors/acceptors, influencing crystal packing or target binding .
Biological Activity
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This compound exhibits a unique structure that combines indole and indene moieties, contributing to its diverse biological activities.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 366.4 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C21H22N2O4/c1-25... |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammation and pain signaling pathways. Preliminary studies suggest that it may inhibit specific enzymes or receptors associated with these pathways.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways.
Analgesic Effects
The compound has been evaluated for its analgesic properties in animal models. It showed promising results in reducing pain responses comparable to established analgesics. The mechanism appears to involve modulation of pain receptors and pathways.
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's disease (AD). It has been shown to inhibit acetylcholinesterase (AChE) activity effectively, which is crucial for managing AD symptoms.
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Inflammation : A study conducted by researchers demonstrated that the compound significantly reduced inflammation markers in a rat model of arthritis. The results indicated a dose-dependent reduction in swelling and pain .
- Neuroprotective Study : In another study focusing on neuroprotection, the compound was tested against oxidative stress-induced neuronal damage in vitro. Results showed a notable decrease in cell death and oxidative stress markers .
- Cholinesterase Inhibition : A comparative analysis with donepezil revealed that this compound exhibited competitive inhibition against AChE with an IC50 value significantly lower than that of donepezil, indicating higher potency .
Summary of Findings
The biological activity of this compound can be summarized as follows:
| Activity | Effect |
|---|---|
| Anti-inflammatory | Significant reduction in cytokines |
| Analgesic | Comparable to standard analgesics |
| Neuroprotective | Inhibits AChE effectively |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
